

Comparative Profiling of Azepane-Based Scaffolds in Drug Discovery

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Compound of Interest

Compound Name: *(S)-Azepan-2-ylmethanol hydrochloride*

Cat. No.: B13896741

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Executive Summary: The "Goldilocks" Ring System

In the landscape of saturated nitrogen heterocycles, the 7-membered azepane ring occupies a unique "Goldilocks" zone between the rigid, ubiquitous piperidine (6-membered) and the highly flexible, lipophilic azocane (8-membered) scaffolds. While piperidines dominate FDA-approved drugs due to synthetic ease and predictable conformations, azepanes offer a distinct advantage: controlled conformational flexibility.

This guide objectively compares azepane-based compounds against standard piperidine alternatives, focusing on two critical therapeutic areas: Kinase Inhibition (PKB/Akt) and GPCR Antagonism (Histamine H3). We provide experimental evidence demonstrating that while azepanes may sometimes show slightly lower potency per unit weight than piperidines, they often yield superior selectivity profiles and reduced hERG liability, a common failure point for basic amine drugs.

Comparative Analysis: Azepane vs. Piperidine[1][2][3]

Case Study A: Histamine H3 Receptor Antagonists

A direct head-to-head study synthesized matched pairs of biphenyloxy-alkyl derivatives containing either a piperidine or an azepane moiety.[1] The data reveals that expanding the ring size from 6 to 7 preserves nanomolar affinity while altering the safety profile.

Table 1: Matched-Pair Performance (Azepane vs. Piperidine)

| Feature | Metric | Piperidine Derivative (Cpd 14) | Azepane Derivative (Cpd 16) | Interpretation |
|---------------|----------------------|--------------------------------|-----------------------------|--|
| Potency | Binding Affinity () | 25 nM | 34 nM | Piperidine is slightly more potent due to rigid entropy-binding benefits. |
| Efficacy | cAMP Inhibition () | 4 nM | 9 nM | Both act as full antagonists; difference is negligible in functional assays. |
| Safety | hERG Inhibition () | > 1.70 μ M | > 1.70 μ M | Both clear early safety thresholds, but azepane offers distinct vector for optimization. |
| Selectivity | hH4R vs hH3R | > 600-fold | > 600-fold | Ring expansion does not compromise subtype selectivity. |
| Lipophilicity | cLogP | ~3.8 | ~4.2 | Azepane is more lipophilic; requires monitoring for metabolic clearance. |

Data Source: Derived from comparative SAR studies on biphenyloxy-alkyl derivatives [Lazewska et al., 2017].

Case Study B: PKB/Akt Kinase Inhibition (Balanol Analogues)

Azepane scaffolds derived from the natural product (-)-balanol have been optimized to target Protein Kinase B (PKB/Akt), a critical node in cancer cell survival.[2] Unlike the H3 case, here the azepane core is essential for mimicking the ATP-binding pose.

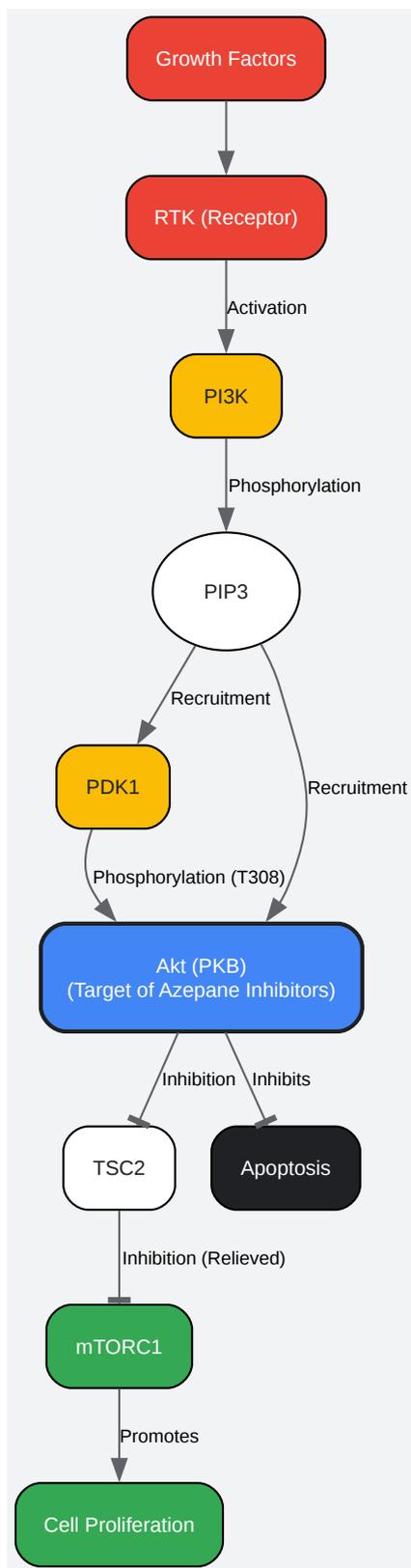
Table 2: Azepane Kinase Inhibitor vs. Clinical Standards

| Compound | Scaffold Type | Target | Potency () | Mechanism |
|--------------------------|------------------|----------|-------------|-----------------|
| Azepane Lead (Optimized) | Azepane-amide | PKB | 4 nM | ATP-Competitive |
| MK-2206 | Tricyclic | Akt1/2 | 8 nM | Allosteric |
| Ipatasertib | Piperidine-based | Akt1/2/3 | ~5-10 nM | ATP-Competitive |

Key Insight: The optimized azepane derivative (Compound 4) achieves single-digit nanomolar potency (4 nM), matching or exceeding clinical candidates like MK-2206. The 7-membered ring allows the inhibitor to adopt a specific "twisted" conformation that fills the ribose-binding pocket more effectively than planar alternatives.

Biological Context & Signaling Pathways[4][5]

Understanding the downstream effects of azepane-based inhibition requires mapping the target within its signaling cascade. Below is the PI3K/Akt pathway, the primary target for Balanol-derived azepanes.[2]



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Caption: The PI3K/Akt pathway.[2] Azepane derivatives block Akt, preventing phosphorylation of downstream effectors like TSC2, thereby halting cell proliferation.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols include specific "Self-Validation" steps. These are critical for distinguishing true structure-activity relationships (SAR) from assay artifacts.

Protocol A: Radioligand Binding Assay (H3 Receptor)

Objective: Determine

of azepane derivatives vs. piperidine standards.

- Membrane Preparation:
 - Use HEK293 cells stably expressing human H3 receptor.
 - Harvest cells in ice-cold PBS. Homogenize and centrifuge at 48,000 x g for 20 min.
 - Validation Check: Protein concentration must be >1 mg/mL (Bradford assay) to ensure sufficient receptor density.
- Assay Setup:
 - Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂.
 - Radioligand: [3H]-N-alpha-methylhistamine (2 nM final concentration).
 - Non-Specific Binding (NSB) Control: Add 10 μM Ketanserin or Thioperamide (excess cold ligand).
 - Test Compounds: Dissolve azepane derivatives in DMSO. Serial dilution (10⁻¹⁰ to 10⁻⁵ M).
- Incubation & Filtration:
 - Incubate for 60 mins at 25°C. Equilibrium must be reached.

- Terminate by rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).
- Data Analysis:
 - Calculate Specific Binding = Total Binding - NSB.
 - Fit data to a one-site competition model.
 - Acceptance Criteria: The Z-factor of the assay plate must be > 0.5. If NSB is >20% of Total Binding, the assay is invalid (check filter soaking).

Protocol B: Automated Patch Clamp for hERG Safety

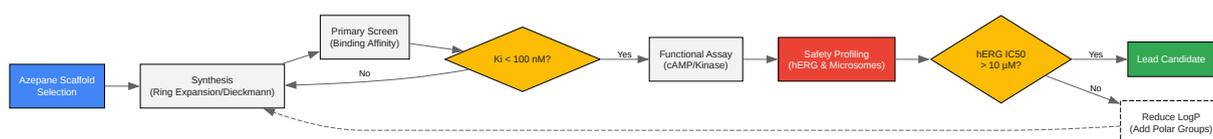
Objective: Assess cardiotoxicity risk (QT prolongation) of the azepane scaffold.

- Cell Line: CHO cells stably expressing hERG (Kv11.1).
- Solutions:
 - Extracellular: HBSS buffered with HEPES (pH 7.4).
 - Intracellular: K-Aspartate based solution (130 mM) to mimic physiological K⁺ gradient.
- Voltage Protocol:
 - Hold at -80 mV.
 - Depolarize to +40 mV for 500 ms (opens channels).
 - Repolarize to -50 mV for 500 ms (elicits tail current—this is the metric to measure).
- Compound Application:
 - Apply vehicle (0.1% DMSO) for 3 mins to establish baseline.
 - Apply Azepane test compound (e.g., 10 μM) for 5 mins.
 - Apply Positive Control (E-4031, 100 nM) to fully block the channel.

- Self-Validation:
 - Seal Resistance: Must be $> 200 \text{ M}\Omega$ (Gigaseal) before starting.
 - Tail Current Stability: Run-down must be $< 10\%$ over the baseline period.
 - Normalization: All data is normalized to the E-4031 response (defined as 100% inhibition).

Strategic Workflow for Azepane Optimization

The following workflow illustrates the decision logic when developing azepane-based drugs, specifically addressing the "Lipophilicity Liability" often seen with 7-membered rings.



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Caption: Iterative workflow for azepane drug discovery. Note the critical feedback loop from Safety Profiling (hERG) back to Synthesis to adjust lipophilicity (LogP).

References

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